molecular formula C21H32N2O5 B4892884 3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide

3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide

Cat. No. B4892884
M. Wt: 392.5 g/mol
InChI Key: YZOGTUGHWXFGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential use in medicinal chemistry. This compound is also known as ABT-702 and has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

ABT-702 works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. This leads to an increase in adenosine levels in the brain, which activates the adenosine receptors. Activation of these receptors leads to the inhibition of various neurotransmitters such as glutamate, which is responsible for pain and inflammation.
Biochemical and Physiological Effects:
ABT-702 has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of ABT-702 is its high selectivity for adenosine kinase, which reduces the risk of off-target effects. However, one of the limitations of ABT-702 is its poor solubility in water, which limits its use in certain experimental setups.

Future Directions

Future research on ABT-702 could focus on its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the use of ABT-702 in combination with other drugs to enhance its therapeutic effects. Finally, efforts could be made to improve the solubility of ABT-702 to increase its applicability in various experimental setups.

Synthesis Methods

The synthesis of ABT-702 involves the reaction of 3-isopropoxypropylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 1-acetyl-4-piperidinol. The final product is obtained after purification through column chromatography.

Scientific Research Applications

ABT-702 has been extensively studied for its potential use as a therapeutic agent in various diseases such as multiple sclerosis, neuropathic pain, and epilepsy. It has been shown to inhibit the enzyme adenosine kinase, leading to an increase in adenosine levels in the brain. Adenosine is a neurotransmitter that plays a crucial role in regulating various physiological functions such as sleep, pain, and inflammation.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5/c1-15(2)27-13-5-10-22-21(25)17-6-7-19(26-4)20(14-17)28-18-8-11-23(12-9-18)16(3)24/h6-7,14-15,18H,5,8-13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGTUGHWXFGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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